4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzenesulfonyl chloride with 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1-isopropyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- 4-fluoro-N-(5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a fluorobenzenesulfonamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-11(2)22-10-20-18-16(22)9-12(3)13(4)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHDCMVXUQXFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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